molecular formula C11H18O5 B2861313 (1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane CAS No. 131156-47-3

(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

Cat. No.: B2861313
CAS No.: 131156-47-3
M. Wt: 230.26
InChI Key: NKZDPBSWYPINNF-KZVJFYERSA-N
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Description

This compound is a highly functionalized tricyclic ether derivative with a complex stereochemical framework. Its structure features a bicyclo[6.4.0]dodecane core fused with five oxygen atoms, forming a polycyclic ether scaffold. The stereochemistry (1R,2S,6S,8S) and methyl substituents at positions 4 and 11 confer unique conformational rigidity and electronic properties.

Properties

IUPAC Name

(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDPBSWYPINNF-KZVJFYERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@H](O2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the oxygen atoms in the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to act as a probe in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of (3aS,3bR,7aS,8aS)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4’,5’:4,5]furo[3,2-d][1,3]dioxine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of "(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane" with closely related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Topological Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors Applications/Notes
This compound C₁₂H₂₀O₅ 260.28 (calculated) Ethers, methyl groups 1R,2S,6S,8S ~80 (estimated) 0/5 Potential synthetic intermediate; structural rigidity enhances stability
[(2R,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol (ChemBase ID: 167766) C₁₂H₂₀O₆ 260.28 Ethers, methanol substituent 2R,6S,8S 83.4 (calculated) 1/7 Used in carbohydrate derivatization; increased polarity due to hydroxyl group
(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid (CAS: 25253-46-7) C₁₃H₁₈O₇ 274.27 Ethers, carboxylic acid 1S,2R,6R,8S,9R 83.4 1/7 Intermediate in uronic acid synthesis; acidic group enables salt formation
[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate C₁₄H₂₂O₇ 302.32 Ethers, acetate ester 1S,2R,6S,8R,9R 83.4 (estimated) 0/7 Ester derivative with enhanced lipophilicity; used in prodrug design

Key Observations:

Structural Variations: The core ring system differs between analogs: the target compound has a [6.4.0] bicyclo system, while others (e.g., CAS 25253-46-7) feature a [7.3.0] system, altering ring strain and conformational flexibility . Substituents such as carboxylic acid (CAS 25253-46-7) or acetate ester (C₁₄H₂₂O₇) significantly modify polarity and reactivity. For instance, the carboxylic acid derivative has a higher hydrogen bond donor count (1 vs. 0) and lower logP compared to the methyl-substituted parent compound .

Stereochemical Impact: Stereochemistry at positions 1, 2, 6, and 8 dictates spatial arrangement and intermolecular interactions. For example, the (2R,6S,8S)-methanol analog exhibits distinct hydrogen-bonding capabilities compared to the (1R,2S,6S,8S)-methylated compound .

Physicochemical Properties :

  • Polar Surface Area (PSA) : All analogs exhibit high PSA (>80 Ų) due to oxygen-rich ether and ester groups, suggesting low membrane permeability but high solubility in polar solvents .
  • Lipophilicity : The acetate ester (logP ~0.2) is more lipophilic than the carboxylic acid derivative (logP ~-0.5), making it more suitable for crossing biological membranes .

Applications: The methanol and carboxylic acid derivatives are utilized in glycosylation and uronic acid synthesis, respectively . The parent compound’s rigidity makes it a candidate for chiral catalyst frameworks or stabilizing transition states in asymmetric synthesis .

Research Findings and Gaps

  • Synthetic Routes : Many analogs are synthesized via isopropylidene protection of sugars (e.g., diacetone derivatives of galacturonic acid), followed by cyclization .
  • Computational Insights : Quantum mechanical calculations predict that the [6.4.0] core in the target compound has lower torsional strain than the [7.3.0] system, favoring thermodynamic stability .
  • Limitations : Experimental data on the target compound’s bioactivity or precise solubility are absent. Further studies using HPLC or crystallography are needed to validate computational models .

Biological Activity

The compound (1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}O5_5
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 131156-47-3

The compound contains multiple oxygen atoms within its structure and exhibits a unique stereochemistry that may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, derivatives of pentaoxatricyclo compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls or inhibit essential metabolic pathways.

Anticancer Activity

The structural motifs present in this compound suggest potential interactions with cellular targets involved in cancer progression. Preliminary studies have indicated that compounds with privileged substructures can selectively bind to cancer-related proteins, potentially inhibiting tumor growth.

Enzyme Inhibition

Compounds featuring amine and carbonyl groups are known to act as enzyme inhibitors. The presence of such functional groups in this compound suggests it may inhibit specific enzymes involved in metabolic pathways.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Study 2: Anticancer Potential

In vitro assays were conducted to evaluate the anticancer properties of related compounds on human breast cancer cell lines (MCF-7). The study found that certain derivatives induced apoptosis in cancer cells at concentrations as low as 10 µM.

CompoundCell LineIC50 (µM)
Compound CMCF-715
Compound DMCF-720

The biological activity of this compound is likely mediated through:

  • Binding to Target Proteins : The stereochemistry allows for specific interactions with target proteins involved in disease processes.
  • Disruption of Cellular Processes : By inhibiting key enzymes or pathways within cells, the compound can exert therapeutic effects.

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